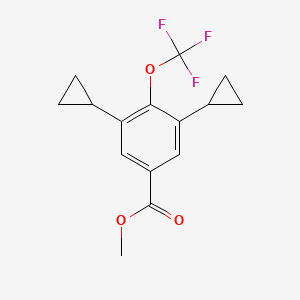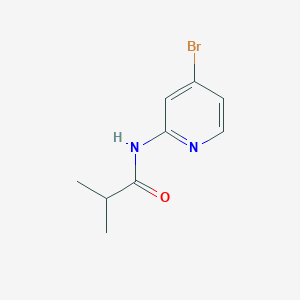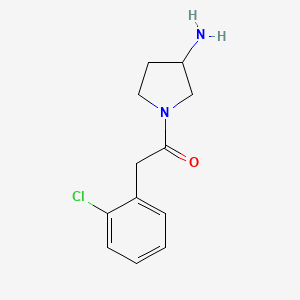
1-(3-Aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
Vue d'ensemble
Description
1-(3-Aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one, also known as 2-chloro-N-methyl-N-phenylpyrrolidine, is an organic compound used in scientific research. It is a colorless liquid with a boiling point of 131.6°C and a melting point of -17.8°C. It has a molecular weight of 221.7 g/mol and a molecular formula of C11H15ClN2O. 2-chloro-N-methyl-N-phenylpyrrolidine is an important research chemical due to its wide range of applications in scientific research.
Applications De Recherche Scientifique
Antibacterial Agents
- "1-(3-Aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one" and related compounds have shown potential as potent members of the quinolonecarboxylic acid class of antibacterial agents. The S-(+) enantiomer of a similar compound demonstrated greater activity against aerobic and anaerobic bacteria compared to its R-(-) enantiomer, indicating the significance of stereochemistry in antibacterial efficacy (Rosen et al., 1988).
Electrooptic Film Fabrication
- Compounds structurally related to “this compound” have been explored for their role in electrooptic film fabrication. The importance of chromophore molecular architecture and film growth method on film microstructure and optical/electrooptic response has been underscored (Facchetti et al., 2006).
Drosophila Nicotinic Receptor Probes
- The compound's derivatives have been used in the synthesis of probes for the Drosophila nicotinic acetylcholine receptor interaction. These probes help in understanding the receptor's function and potential for pesticide development (Zhang, Tomizawa, & Casida, 2004).
Antimicrobial Activity
- Derivatives of this compound have shown promise in antimicrobial activity. A study synthesized 1H-Indole derivatives which exhibited significant antimicrobial properties, suggesting potential in developing new antibacterial and antifungal agents (2020).
Molecular Docking Studies
- Molecular docking studies involving similar compounds have been conducted to understand interactions with proteins like kinesin spindle protein. This research can provide insights into drug development and molecular biology (ShanaParveen et al., 2016).
Propriétés
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-4-2-1-3-9(11)7-12(16)15-6-5-10(14)8-15/h1-4,10H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDWUIDRONMWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



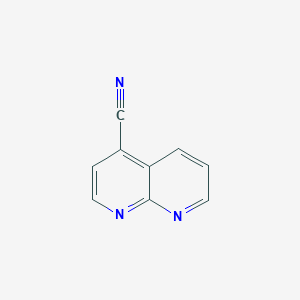
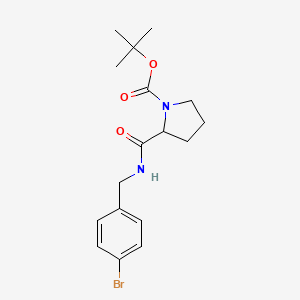
![ethyl 4-methyl-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)thiazole-5-carboxylate](/img/structure/B1468359.png)
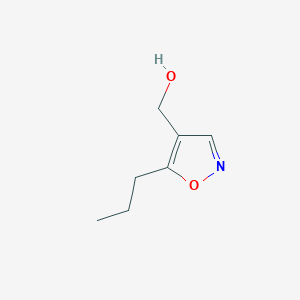
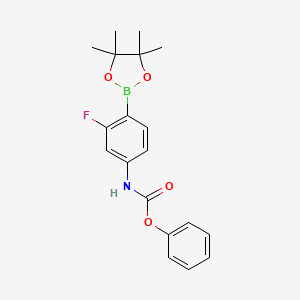
![2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B1468363.png)

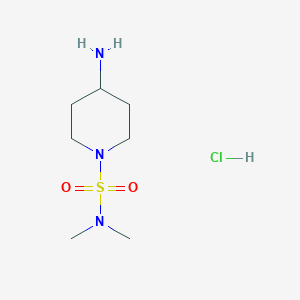
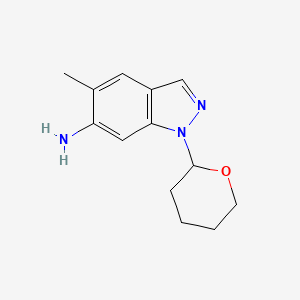
![4-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1468371.png)

